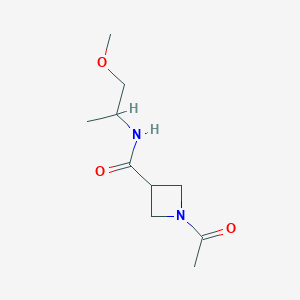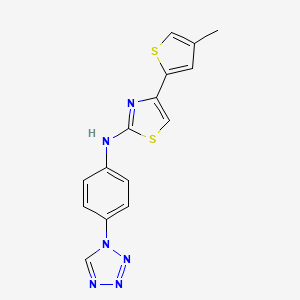![molecular formula C12H14ClFN2O B2920101 6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 1774904-83-4](/img/structure/B2920101.png)
6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage The presence of a fluorine atom in the structure enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of indoline derivatives with piperidine under specific conditions to form the spirocyclic structure. The introduction of the fluorine atom is achieved through fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure allows the compound to fit into specific binding sites, modulating the activity of various biological pathways. Further research is needed to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 6-Fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate
- 6-Fluoro-3-(piperidin-4-yl)benzoisoxazole hydrochloride
- Spiropyrans of the indoline series
Comparison: Compared to similar compounds, 6-Fluorospiro[indoline-3,4’-piperidin]-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of a fluorine atom. This combination enhances its chemical stability and biological activity, making it a valuable compound for various applications. The presence of the fluorine atom also distinguishes it from other spirocyclic compounds, providing unique reactivity and interaction profiles.
Properties
IUPAC Name |
6-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXILKEKYARNVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)F)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-difluorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2920021.png)
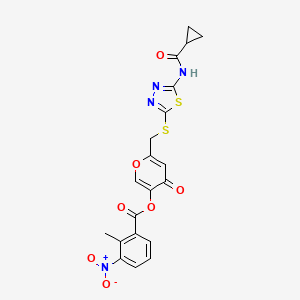
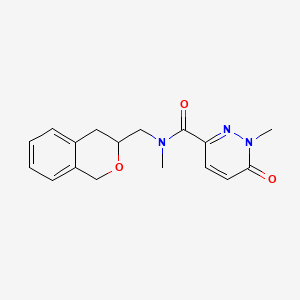
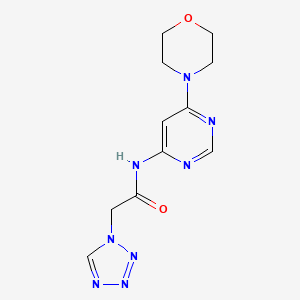
![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)


![6-(4-chlorophenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2920032.png)
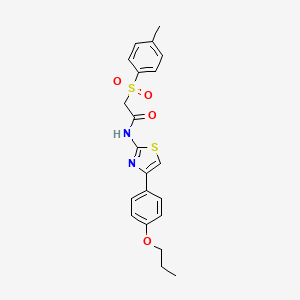
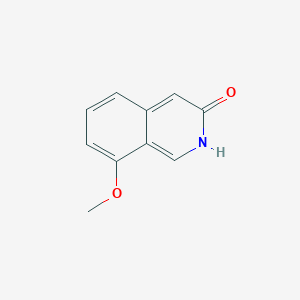
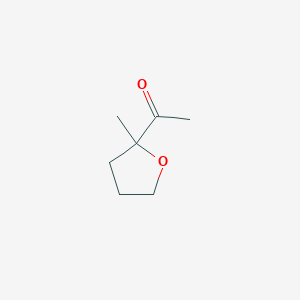
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)
